molecular formula C17H20N2O3S B13894717 ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate

Cat. No.: B13894717
M. Wt: 332.4 g/mol
InChI Key: ULFUBTNCOPYGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research. This particular compound is characterized by its unique structure, which includes an ethyl carbamate group attached to a phenyl ring substituted with an amino group and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylsulfanylbenzyl alcohol with 2-amino-4-hydroxyphenylamine under basic conditions to form the intermediate 2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenylamine.

    Carbamoylation: The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, leading to its potential use in cancer therapy.

Comparison with Similar Compounds

Ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate can be compared with other carbamate compounds, such as:

    Ethyl N-phenyl carbamate: Similar structure but lacks the amino and methoxy groups.

    Methyl N-phenyl carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl N-(4-methoxyphenyl)carbamate: Similar structure but lacks the amino group.

The presence of the amino and methoxy groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C17H20N2O3S/c1-3-21-17(20)19-16-9-6-13(10-15(16)18)22-11-12-4-7-14(23-2)8-5-12/h4-10H,3,11,18H2,1-2H3,(H,19,20)

InChI Key

ULFUBTNCOPYGEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(C=C2)SC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.